6,7,8,9-Tetrahydro-1H-benzo[g]indole-2,3-dione
Overview
Description
6,7,8,9-Tetrahydro-1H-benzo[g]indole-2,3-dione is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals.
Mechanism of Action
Target of Action
It’s known that indole derivatives, which 6,7,8,9-tetrahydro-1h-benzo[g]indole-2,3-dione is a part of, bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets, causing a variety of biological effects .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, affecting a broad range of biochemical pathways .
Pharmacokinetics
The nonplanar structure of the cyclohexene moiety in an indole derivative promotes optimal binding to the active sites of enzymes and increases solubility .
Result of Action
Indole derivatives are known to have diverse biological activities .
Action Environment
The structure of indole derivatives can influence their interaction with the environment and their biological activity .
Biochemical Analysis
Biochemical Properties
6,7,8,9-Tetrahydro-1H-benzo[g]indole-2,3-dione plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The interaction with cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, affecting the metabolic pathways they regulate. Additionally, this compound can bind to specific receptors on cell membranes, modulating signal transduction pathways and cellular responses .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of mitogen-activated protein kinases (MAPKs), which play a critical role in cell proliferation, differentiation, and apoptosis . By affecting MAPK signaling, this compound can influence cell growth and survival. Furthermore, this compound can alter the expression of genes involved in oxidative stress responses, thereby impacting cellular redox balance and metabolic processes .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, it has been shown to inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation . Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA. These molecular interactions contribute to the compound’s overall biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7,8,9-Tetrahydro-1H-benzo[g]indole-2,3-dione typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method includes the use of p-toluenesulfonic acid in toluene, which facilitates the formation of the indole ring system . Another approach involves the Leimgruber–Batcho indole synthesis, which is a well-known method for constructing indole derivatives .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 6,7,8,9-Tetrahydro-1H-benzo[g]indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can lead to the formation of more saturated derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are often used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl₃) as a catalyst.
Major Products: The major products formed from these reactions include various substituted indoles, which can have different functional groups attached to the indole ring, enhancing their chemical and biological properties .
Scientific Research Applications
6,7,8,9-Tetrahydro-1H-benzo[g]indole-2,3-dione has several applications in scientific research:
Comparison with Similar Compounds
Indole-2,3-dione: Another indole derivative with similar structural features but different biological activities.
6,7,8,9-Tetrahydro-1H-benzo[f]indole-2,3-dione: A closely related compound with slight structural variations.
Uniqueness: 6,7,8,9-Tetrahydro-1H-benzo[g]indole-2,3-dione is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
6,7,8,9-tetrahydro-1H-benzo[g]indole-2,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c14-11-9-6-5-7-3-1-2-4-8(7)10(9)13-12(11)15/h5-6H,1-4H2,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADQOEXMBQYZXQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC3=C2NC(=O)C3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20918855 | |
Record name | 6,7,8,9-Tetrahydro-1H-benzo[g]indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20918855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92952-46-0 | |
Record name | 1H-Benz(g)indole-2,3-dione, 6,7,8,9-tetrahydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092952460 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6,7,8,9-Tetrahydro-1H-benzo[g]indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20918855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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